molecular formula C14H17N3O2 B2682122 (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea CAS No. 1241004-15-8

(2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea

Cat. No.: B2682122
CAS No.: 1241004-15-8
M. Wt: 259.309
InChI Key: DWSQXBLGPQJQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-{(4-Methylphenyl)methylamino}acetyl)urea is a synthetic organic compound characterized by its unique structure, which includes a urea moiety linked to a substituted phenyl group and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{(4-Methylphenyl)methylamino}acetyl)urea typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzylamine, propargyl bromide, and isocyanates.

    Step 1 - Alkylation: 4-Methylbenzylamine is reacted with propargyl bromide in the presence of a base (e.g., potassium carbonate) to form (4-methylphenyl)methyl(prop-2-yn-1-yl)amine.

    Step 2 - Acylation: The resulting amine is then acylated with an appropriate acyl chloride or anhydride to introduce the acetyl group, forming (2-{(4-Methylphenyl)methylamino}acetyl) intermediate.

    Step 3 - Urea Formation: Finally, the intermediate is treated with an isocyanate to form the desired (2-{(4-Methylphenyl)methylamino}acetyl)urea.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(2-{(4-Methylphenyl)methylamino}acetyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the acetyl or alkyne groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or urea moieties, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-{(4-Methylphenyl)methylamino}acetyl)urea can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (2-{(4-Methylphenyl)methylamino}acetyl)urea could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, although specific studies would be required to confirm its efficacy and safety.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-{(4-Methylphenyl)methylamino}acetyl)urea would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the urea moiety suggests potential interactions with hydrogen-bonding sites, while the alkyne group could participate in click chemistry reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-{(4-Methylphenyl)methylamino}acetyl)urea is unique due to its combination of a urea moiety with a substituted phenyl and alkyne group

Properties

IUPAC Name

N-carbamoyl-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-3-8-17(10-13(18)16-14(15)19)9-12-6-4-11(2)5-7-12/h1,4-7H,8-10H2,2H3,(H3,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSQXBLGPQJQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC#C)CC(=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.